molecular formula C9H5F3O3 B1322538 3-(2,2,2-Trifluoroacetyl)benzoic acid CAS No. 213598-05-1

3-(2,2,2-Trifluoroacetyl)benzoic acid

Cat. No.: B1322538
CAS No.: 213598-05-1
M. Wt: 218.13 g/mol
InChI Key: UQADNFKCBLPCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroacetyl)benzoic acid is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluoroacetyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroacetyl)benzoic acid typically involves the reaction of diethyl trifluoroacetamide with 3-bromobenzyl TBDMS ether. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroacetyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the trifluoroacetyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,2,2-Trifluoroacetyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include enzyme inhibition and signal transduction modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone
  • 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone
  • 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone

Uniqueness

3-(2,2,2-Trifluoroacetyl)benzoic acid is unique due to the presence of both a trifluoroacetyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADNFKCBLPCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626748
Record name 3-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-05-1
Record name 3-(Trifluoroacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.